molecular formula C8H8Cl2N2 B1524241 4-Amino-2-chloro-3-methylbenzonitrile hydrochloride CAS No. 864361-78-4

4-Amino-2-chloro-3-methylbenzonitrile hydrochloride

Cat. No. B1524241
CAS RN: 864361-78-4
M. Wt: 203.07 g/mol
InChI Key: KZGKFQGZLTWQKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-2-chloro-3-methylbenzonitrile hydrochloride (4ACMBCH) is an organic compound that is used in the synthesis of pharmaceuticals, agricultural chemicals, and other fine chemicals. It is a white, crystalline solid that is soluble in water and most organic solvents. It is a versatile reagent and has been used in a variety of synthetic reactions, including the synthesis of amines, amides, and esters. 4ACMBCH is also used in the preparation of peptides, as well as in the synthesis of antibiotics, antifungals, and antiviral agents.

Scientific Research Applications

1. Synthesis of Novel Compounds

4-Amino-2-chloro-3-methylbenzonitrile hydrochloride is utilized in the synthesis of various novel compounds. For example, a study demonstrated the synthesis of novel 4-(5-substituted amino methyl)- 1H-tetrazol-1-yl)benzonitriles from p-aminobenzonitrile, outlining a method that is highly useful for the synthesis of biologically potent tetrazole derivatives (Rao, Gopal Rao, & Prasanna, 2014).

2. Corrosion Inhibition

Aminobenzonitrile derivatives, including 4-amino-2-chloro-3-methylbenzonitrile hydrochloride, have been studied for their properties as corrosion inhibitors. A specific study on 2-aminobenzene-1,3-dicarbonitriles derivatives demonstrated their efficiency in inhibiting corrosion on mild steel in acidic environments (Verma, Quraishi, & Singh, 2015).

3. Antiviral Activities

4-Amino-2-chloro-3-methylbenzonitrile hydrochloride is also implicated in the synthesis of compounds with potential antiviral activities. A study describes the synthesis of (quinazolin-4-ylamino)methylphosphonates via microwave irradiation, which displayed weak to good anti-Tobacco mosaic virus (TMV) activity (Luo et al., 2012).

4. Intramolecular Charge Transfer Studies

The compound is instrumental in studies of intramolecular charge transfer. Research combining quantum chemistry and full-dimensional quantum dynamics used 4-aminobenzonitrile to confirm the existence of an ultrafast radiationless decay channel from the charge-transfer state to the locally excited state (Perveaux et al., 2015).

5. Anti-inflammatory and Analgesic Activity

Some studies have focused on synthesizing derivatives of aminobenzonitrile, including 4-amino-2-chloro-3-methylbenzonitrile hydrochloride, to evaluate their anti-inflammatory and analgesic activities. These studies have yielded compounds with significant anti-inflammatory and analgesic effects (Sondhi et al., 2005).

properties

IUPAC Name

4-amino-2-chloro-3-methylbenzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2.ClH/c1-5-7(11)3-2-6(4-10)8(5)9;/h2-3H,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZGKFQGZLTWQKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)C#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30696076
Record name 4-Amino-2-chloro-3-methylbenzonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-chloro-3-methylbenzonitrile hydrochloride

CAS RN

864361-78-4
Record name 4-Amino-2-chloro-3-methylbenzonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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